Pyridoxal 5'-phosphate

Catalog No.
S540731
CAS No.
54-47-7
M.F
C8H10NO6P
M. Wt
247.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridoxal 5'-phosphate

CAS Number

54-47-7

Product Name

Pyridoxal 5'-phosphate

IUPAC Name

(4-formyl-5-hydroxy-6-methyl-3-pyridinyl)methyl dihydrogen phosphate

Molecular Formula

C8H10NO6P

Molecular Weight

247.14 g/mol

InChI

InChI=1S/C8H10NO6P/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h2-3,11H,4H2,1H3,(H2,12,13,14)

InChI Key

NGVDGCNFYWLIFO-UHFFFAOYSA-N

SMILES

Array

solubility

Appreciable
28 mg/mL

Synonyms

Phosphate, Pyridoxal, Pyridoxal 5 Phosphate, Pyridoxal 5-Phosphate, Pyridoxal P, Pyridoxal Phosphate, Pyridoxal-P

Canonical SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O

The exact mass of the compound Pyridoxal phosphate is 247.0246 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as appreciable28 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82388. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Vitamin B 6 - Pyridoxal. It belongs to the ontological category of monohydroxypyridine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Pyridoxal 5'-phosphate (PLP) is the metabolically active, phosphorylated coenzyme form of Vitamin B6, distinguished by its reactive aldehyde group and 5'-phosphate ester [1]. In industrial and laboratory settings, PLP is primarily procured as an essential co-factor for over 140 enzymatic reactions, most notably transaminations, decarboxylations, and racemizations [2]. Unlike its inactive precursors, PLP directly forms a Schiff base (internal aldimine) with active-site lysine residues, making it a critical raw material for in vitro diagnostics (IVD) formulation, cell-free biocatalytic synthesis of chiral amines, and specialized whole-cell biotransformations [1].

Substituting PLP with the more common and highly stable Pyridoxine Hydrochloride (PN HCl) completely fails in cell-free and diagnostic applications [1]. Pyridoxine lacks the critical aldehyde group required to form the external aldimine intermediate with amino substrates, rendering it catalytically inert in purified systems that lack the specific kinases and oxidases needed for its conversion [1]. In diagnostic formulations, omitting PLP and relying on a patient's endogenous B6 levels fails to activate circulating apo-enzymes, resulting in variable total error that cannot be corrected through standard calibration [2]. Consequently, buyers must procure the exact PLP compound to ensure direct enzymatic activation and lot-to-lot analytical accuracy.

Absolute Requirement for Cell-Free Transaminase Activation

In cell-free enzymatic synthesis using isolated transaminases, the coenzyme must directly mediate the transfer of an amine group via a quinonoid intermediate [1]. PLP contains the requisite aldehyde group to form the catalytically active external aldimine, restoring 100% of apo-enzyme activity [1]. In contrast, pyridoxine hydrochloride provides 0% direct activation in purified systems lacking pyridoxal kinase and oxidase, and has been shown to competitively inhibit PLP [2].

Evidence DimensionDirect apo-enzyme activation in cell-free transamination
Target Compound DataRestores 100% catalytic activity via Schiff base formation
Comparator Or BaselinePyridoxine HCl (0% direct activity; acts as a competitive inhibitor)
Quantified Difference100% vs 0% baseline activation
ConditionsPurified cell-free transaminase assays lacking PDXK/PNPO conversion enzymes

Industrial buyers synthesizing chiral amines via isolated transaminases must procure PLP, as cheaper pyridoxine salts are catalytically inert in cell-free environments.

Prevention of False Negatives in ALT/AST Diagnostic Assays

Clinical measurements of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) require full activation of the circulating apo-enzymes [1]. Reagents formulated with PLP adhere to the International Federation of Clinical Chemistry (IFCC) standards and capture total enzyme activity[1]. Reagents omitting PLP (modified IFCC methods) rely on the patient's endogenous B6 levels, underestimating ALT activity by up to 12% in B6-deficient populations and introducing variable total error that cannot be corrected by calibration [2].

Evidence DimensionMeasured ALT/AST activity in patient serum
Target Compound DataCaptures 100% of total holoenzyme plus activated apo-enzyme
Comparator Or BaselineNon-supplemented reagents (Underestimates activity by up to 12% in deficient patients)
Quantified DifferenceUp to 12% higher accuracy in capturing true hepatocellular injury markers
ConditionsClinical chemistry analyzers measuring patient serum with low endogenous Vitamin B6

IVD manufacturers must utilize PLP in reagent formulations to ensure IFCC compliance and prevent the clinical misdiagnosis of liver function.

Overcoming Intracellular Kinase Bottlenecks in Whole-Cell Biocatalysis

In whole-cell biocatalysis for amine production, the intracellular conversion of standard pyridoxine to PLP is rate-limited by native pyridoxal kinase (PDXK) and oxidase (PNPO) expression [1]. Direct supplementation or engineered de novo synthesis of PLP can increase intracellular PLP pools by 25-fold (from 113 nmol/gDCW to 2792 nmol/gDCW), directly correlating with maximized whole-cell catalytic efficiency[1]. Relying solely on basal pyridoxine uptake leaves overexpressed PLP-dependent enzymes under-saturated.

Evidence DimensionIntracellular active coenzyme pool for whole-cell biocatalysis
Target Compound DataDirect PLP availability/supplementation (Up to 2792 nmol/gDCW)
Comparator Or BaselineBasal pyridoxine metabolism (113 nmol/gDCW)
Quantified Difference25-fold increase in active coenzyme concentration
ConditionsE. coli whole-cell biocatalyst overexpressing PLP-dependent decarboxylase

For industrial fermentation and whole-cell biotransformations, ensuring direct PLP availability prevents the coenzyme from becoming the rate-limiting step in high-titer production.

Formulation of IFCC-Compliant IVD Reagents

PLP is the mandatory coenzyme additive for clinical chemistry kits measuring ALT and AST [1]. Its inclusion ensures the full activation of apo-enzymes in patient serum, eliminating the up to 12% negative bias observed in B6-deficient samples and ensuring lot-to-lot diagnostic accuracy required by regulatory bodies [1].

Cell-Free Synthesis of Chiral Amines

In pharmaceutical manufacturing utilizing isolated ω-transaminases, PLP is required to shuttle the amine group from donor to acceptor via the quinonoid intermediate [2]. Pyridoxine cannot be substituted here, making PLP the exclusive choice for cell-free biocatalytic cascades [2].

High-Yield Whole-Cell Biotransformations

For the industrial production of polyamines (like cadaverine) or GABA using engineered microbes, direct PLP supplementation bypasses the intracellular bottleneck of pyridoxal kinase, ensuring that overexpressed decarboxylases remain fully saturated and catalytically active [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Light yellow powder; [Acros Organics MSDS]
Solid

XLogP3

-1.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

247.02457404 Da

Monoisotopic Mass

247.02457404 Da

Heavy Atom Count

16

LogP

-1.2

Appearance

Solid powder

Melting Point

255 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F06SGE49M6

Drug Indication

For nutritional supplementation and for treating dietary shortage or imbalance.
Investigated for use/treatment in coronary artery disease.

Pharmacology

The two major forms of vitamin B6 are pyridoxine and pyridoxamine. In the liver they are converted to pyridoxal phosphate (PLP) which is a cofactor in many reactions of amino acid metabolism. PLP also is necessary for the enzymatic reaction governing the release of glucose from glycogen. Pyroluria is one potential cause of vitamin B6 deficiency.
Pyridoxal Phosphate is the active form of vitamin B6 and a coenzyme for many pyridoxal phosphate (PLP)-dependent enzymes. PLP is involved in numerous enzymatic transamination, decarboxylation and deamination reactions; it is necessary for the synthesis of amino acids and amino acid metabolites, and for the synthesis and/or catabolism of certain neurotransmitters, including the conversion of glutamate into gamma-aminobutyric acid (GABA) and levodopa into dopamine. PLP can be used as a dietary supplement in cases of vitamin B6 deficiency. Reduced levels of PLP in the brain can cause neurological dysfunction.

MeSH Pharmacological Classification

Vitamin B Complex

ATC Code

A - Alimentary tract and metabolism
A11 - Vitamins
A11H - Other plain vitamin preparations
A11HA - Other plain vitamin preparations
A11HA06 - Pyridoxal phosphate

Mechanism of Action

Pyridoxal Phosphate is a coenzyme of many enzymatic reactions. It is the active form of vitamin B6 which comprises three natural organic compounds, pyridoxal, pyridoxamine and pyridoxine. Pyridoxal phosphate acts as a coenzyme in all transamination reactions, and in some oxylation and deamination reactions of amino acids. The aldehyde group of pyridoxal phosphate forms a Schiff-base linkage with the epsilon-amino group of a specific lysine group of the aminotransferase enzyme. The alpha-amino group of the amino acid substrate displaces the epsilon-amino group of the active-site lysine residue. The resulting aldimine becomes deprotonated to become a quinoid intermediate, which in turn accepts a proton at a different position to become a ketimine. Ketimine becomes hydrolyzed so that the amino group remains on the protein complex.
MC-1 is a biologically active natural product which can be regarded as a chemical entity that has been evolutionarily selected and validated for binding to particular protein domains. Thus, its underlying structural architecture, or scaffold, has already been biologically established as safe and active, providing a powerful guiding principle for novel drug and library development.

Other CAS

54-47-7

Wikipedia

Pyridoxal_phosphate

Use Classification

Human drugs -> Rare disease (orphan)
Cosmetics -> Skin conditioning

General Manufacturing Information

4-Pyridinecarboxaldehyde, 3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]-: ACTIVE

Dates

Last modified: 08-15-2023
1: Dietmann A, Wallner B, König R, Friedrich K, Pfausler B, Deisenhammer F, Griesmacher A, Seger C, Matuja W, JilekAall L, Winkler AS, Schmutzhard E. Nodding syndrome in Tanzania may not be associated with circulating anti-NMDA-and anti-VGKC receptor antibodies or decreased pyridoxal phosphate serum levels-a pilot study. Afr Health Sci. 2014 Jun;14(2):434-8. doi: 10.4314/ahs.v14i2.20. PubMed PMID: 25320594; PubMed Central PMCID: PMC4196418.
2: Xu C, Liao L, He Y, Wu R, Li S, Yang Y. Determination of copper (II) in foodstuffs based on its quenching effect on the fluorescence of N,N'-bis(pyridoxal phosphate)-o-phenylenediamine. Spectrochim Acta A Mol Biomol Spectrosc. 2015;149:662-6. doi: 10.1016/j.saa.2015.04.103. PubMed PMID: 25985131.
3: Smith AM, Brown WC, Harms E, Smith JL. Crystal structures capture three states in the catalytic cycle of a pyridoxal phosphate (PLP) synthase. J Biol Chem. 2015 Feb 27;290(9):5226-39. doi: 10.1074/jbc.M114.626382. PubMed PMID: 25568319; PubMed Central PMCID: PMC4342443.
4: Menon BR, Fisher K, Rigby SE, Scrutton NS, Leys D. A conformational sampling model for radical catalysis in pyridoxal phosphate- and cobalamin-dependent enzymes. J Biol Chem. 2014 Dec 5;289(49):34161-74. doi: 10.1074/jbc.M114.590471. PubMed PMID: 25213862; PubMed Central PMCID: PMC4256349.
5: Goyal M, Fequiere PR, McGrath TM, Hyland K. Seizures with decreased levels of pyridoxal phosphate in cerebrospinal fluid. Pediatr Neurol. 2013 Mar;48(3):227-31. doi: 10.1016/j.pediatrneurol.2012.11.006. PubMed PMID: 23419474.
6: Nodwell MB, Koch MF, Alte F, Schneider S, Sieber SA. A subfamily of bacterial ribokinases utilizes a hemithioacetal for pyridoxal phosphate salvage. J Am Chem Soc. 2014 Apr 2;136(13):4992-9. doi: 10.1021/ja411785r. PubMed PMID: 24601602.
7: Schnell R, Sriram D, Schneider G. Pyridoxal-phosphate dependent mycobacterial cysteine synthases: Structure, mechanism and potential as drug targets. Biochim Biophys Acta. 2015 Sep;1854(9):1175-83. doi: 10.1016/j.bbapap.2014.11.010. Review. PubMed PMID: 25484279.
8: di Salvo ML, Nogués I, Parroni A, Tramonti A, Milano T, Pascarella S, Contestabile R. On the mechanism of Escherichia coli pyridoxal kinase inhibition by pyridoxal and pyridoxal 5'-phosphate. Biochim Biophys Acta. 2015 Sep;1854(9):1160-6. doi: 10.1016/j.bbapap.2015.01.013. PubMed PMID: 25655354.
9: Du YL, Singh R, Alkhalaf LM, Kuatsjah E, He HY, Eltis LD, Ryan KS. A pyridoxal phosphate-dependent enzyme that oxidizes an unactivated carbon-carbon bond. Nat Chem Biol. 2016 Mar;12(3):194-9. doi: 10.1038/nchembio.2009. PubMed PMID: 26807714.
10: Mukherjee T, Hanes J, Tews I, Ealick SE, Begley TP. Pyridoxal phosphate: biosynthesis and catabolism. Biochim Biophys Acta. 2011 Nov;1814(11):1585-96. doi: 10.1016/j.bbapap.2011.06.018. Review. PubMed PMID: 21767669.
11: Carter TC, Pangilinan F, Molloy AM, Fan R, Wang Y, Shane B, Gibney ER, Midttun Ø, Ueland PM, Cropp CD, Kim Y, Wilson AF, Bailey-Wilson JE, Brody LC, Mills JL. Common Variants at Putative Regulatory Sites of the Tissue Nonspecific Alkaline Phosphatase Gene Influence Circulating Pyridoxal 5'-Phosphate Concentration in Healthy Adults. J Nutr. 2015 Jul;145(7):1386-93. doi: 10.3945/jn.114.208769. PubMed PMID: 25972531; PubMed Central PMCID: PMC4478949.
12: Jochmann N, Götker S, Tauch A. Positive transcriptional control of the pyridoxal phosphate biosynthesis genes pdxST by the MocR-type regulator PdxR of Corynebacterium glutamicum ATCC 13032. Microbiology. 2011 Jan;157(Pt 1):77-88. doi: 10.1099/mic.0.044818-0. PubMed PMID: 20847010.
13: Kobayashi D, Yoshimura T, Johno A, Ishikawa M, Sasaki K, Wada K. Decrease in pyridoxal-5'-phosphate concentration and increase in pyridoxal concentration in rat plasma by 4'-O-methylpyridoxine administration. Nutr Res. 2015 Jul;35(7):637-42. doi: 10.1016/j.nutres.2015.05.015. PubMed PMID: 26092494.
14: Lai RY, Huang S, Fenwick MK, Hazra A, Zhang Y, Rajashankar K, Philmus B, Kinsland C, Sanders JM, Ealick SE, Begley TP. Thiamin pyrimidine biosynthesis in Candida albicans : a remarkable reaction between histidine and pyridoxal phosphate. J Am Chem Soc. 2012 Jun 6;134(22):9157-9. doi: 10.1021/ja302474a. PubMed PMID: 22568620; PubMed Central PMCID: PMC3415583.
15: Huang S, Yao L, Zhang J, Huang L. Direct and indirect effects of RNA interference against pyridoxal kinase and pyridoxine 5'-phosphate oxidase genes in Bombyx mori. Gene. 2016 Aug 1;587(1):48-52. doi: 10.1016/j.gene.2016.04.035. PubMed PMID: 27106120.
16: Nooij LS, van Eyck J, Klip H, van de Leur JJ, Bosma JP. The reliability of methionine challenge test is not affected by a deficiency in pyridoxal phosphate, folic acid, or cobalamin. Hypertens Pregnancy. 2011;30(1):11-7. doi: 10.3109/10641955.2010.484078. PubMed PMID: 20818966.
17: Knobloch G, Jabari N, Stadlbauer S, Schindelin H, Köhn M, Gohla A. Synthesis of hydrolysis-resistant pyridoxal 5'-phosphate analogs and their biochemical and X-ray crystallographic characterization with the pyridoxal phosphatase chronophin. Bioorg Med Chem. 2015 Jun 15;23(12):2819-27. doi: 10.1016/j.bmc.2015.02.049. PubMed PMID: 25783190.
18: Miles EW. The tryptophan synthase α2β2 complex: a model for substrate channeling, allosteric communication, and pyridoxal phosphate catalysis. J Biol Chem. 2013 Apr 5;288(14):10084-91. doi: 10.1074/jbc.X113.463331. PubMed PMID: 23426371; PubMed Central PMCID: PMC3617248.
19: Adelufosi AO, Abayomi O, Ojo TM. Pyridoxal 5 phosphate for neuroleptic-induced tardive dyskinesia. Cochrane Database Syst Rev. 2015 Apr 13;(4):CD010501. doi: 10.1002/14651858.CD010501.pub2. Review. PubMed PMID: 25866243.
20: Vasilaki AT, McMillan DC, Kinsella J, Duncan A, O'Reilly DS, Talwar D. Relation between pyridoxal and pyridoxal phosphate concentrations in plasma, red cells, and white cells in patients with critical illness. Am J Clin Nutr. 2008 Jul;88(1):140-6. PubMed PMID: 18614734.

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